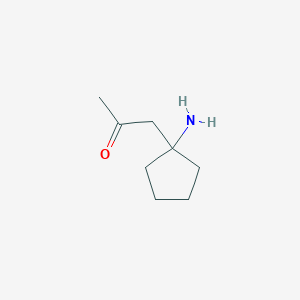
Octan-2-yl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octan-2-yl trifluoromethanesulfonate: is an organic compound with the molecular formula C9H17F3O3S This compound is often used in organic synthesis due to its ability to act as a leaving group in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Octan-2-yl trifluoromethanesulfonate can be synthesized through the reaction of octan-2-ol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors and optimized conditions to maximize yield and purity. The process would likely involve continuous flow systems to handle the reagents and products efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: Octan-2-yl trifluoromethanesulfonate primarily undergoes substitution reactions due to the excellent leaving group ability of the triflate moiety. It can participate in nucleophilic substitution reactions where the triflate group is replaced by various nucleophiles .
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include halides, alkoxides, and amines.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, using a halide nucleophile would result in the formation of an alkyl halide .
Applications De Recherche Scientifique
Chemistry: Octan-2-yl trifluoromethanesulfonate is used as an intermediate in the synthesis of various organic compounds. Its ability to act as a leaving group makes it valuable in the formation of carbon-carbon and carbon-heteroatom bonds .
Biology and Medicine: In biological research, triflates like this compound are used to modify biomolecules, aiding in the study of enzyme mechanisms and protein functions .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules .
Mécanisme D'action
The mechanism by which octan-2-yl trifluoromethanesulfonate exerts its effects is primarily through its role as a leaving group in substitution reactions. The triflate group is highly electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group. This property is exploited in various synthetic applications to achieve high reaction efficiency and selectivity .
Comparaison Avec Des Composés Similaires
- Methyl trifluoromethanesulfonate
- Ethyl trifluoromethanesulfonate
- Propyl trifluoromethanesulfonate
Comparison: Octan-2-yl trifluoromethanesulfonate is unique due to its longer alkyl chain compared to other triflates like methyl or ethyl trifluoromethanesulfonate. This longer chain can influence the compound’s solubility, reactivity, and overall behavior in chemical reactions .
Propriétés
Formule moléculaire |
C9H17F3O3S |
|---|---|
Poids moléculaire |
262.29 g/mol |
Nom IUPAC |
octan-2-yl trifluoromethanesulfonate |
InChI |
InChI=1S/C9H17F3O3S/c1-3-4-5-6-7-8(2)15-16(13,14)9(10,11)12/h8H,3-7H2,1-2H3 |
Clé InChI |
YUWDHKADIYFVQQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13153271.png)







![4-[[(6S)-2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoic acid](/img/structure/B13153317.png)




